molecular formula C14H17NO5 B2961784 (2S,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid CAS No. 2287237-82-3

(2S,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Cat. No.: B2961784
CAS No.: 2287237-82-3
M. Wt: 279.292
InChI Key: CAEMKJVCGHHKKM-PWSUYJOCSA-N
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Description

Molecular Structure Analysis

This involves determining the molecular structure of the compound, which can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat or pressure), and any catalysts that might affect its reactivity .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. These properties can often give clues about how the compound behaves in different environments .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the biochemical pathways it affects, the receptors it binds to, and its overall effect on the organism .

Safety and Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves looking at current research on the compound and identifying areas where further study is needed. This could include potential applications of the compound, unanswered questions about its behavior, or new methods of synthesizing it .

Properties

IUPAC Name

(2S,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-10-7-15(8-12(20-10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEMKJVCGHHKKM-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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